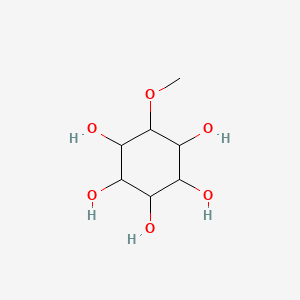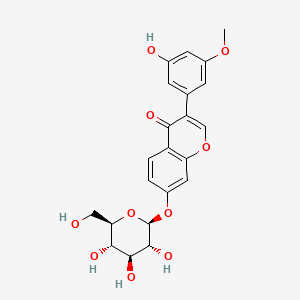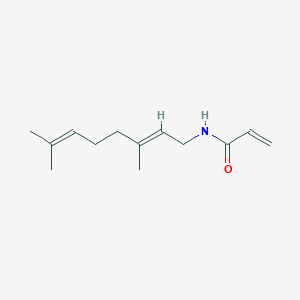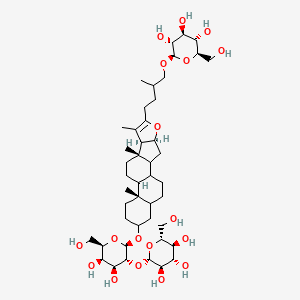
Thalidomide-O-C3-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-C3-NH2 is a synthesized compound that incorporates the thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C3-NH2 involves the incorporation of a cereblon ligand and a linker. One efficient method for synthesizing thalidomide and its analogs involves a one-pot multicomponent synthesis system. This system uses cyclic anhydrides, glutamic acid, and ammonium chloride in the presence of catalytic amounts of 4-N,N-dimethylaminopyridine (DMAP) to produce thalidomide and structurally related compounds within minutes in good isolated yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The use of microwave irradiation and green synthesis methods are also explored to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Thalidomide-O-C3-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Thalidomide-O-C3-NH2 has a wide range of scientific research applications, including:
作用機序
Thalidomide-O-C3-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their subsequent degradation . The molecular targets involved include transcription factors IKZF1 and IKZF3, which are selectively degraded by the ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
Thalidomide-O-amido-C3-NH2: Another synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based cereblon ligand and a linker used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with similar immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide used in the treatment of multiple myeloma.
Uniqueness
Thalidomide-O-C3-NH2 is unique due to its specific structure that allows it to be used in PROTAC technology for targeted protein degradation. This makes it a valuable tool in scientific research for studying protein function and developing new therapeutic agents .
特性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC名 |
4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21/h1,3-4,10H,2,5-8,17H2,(H,18,20,21) |
InChIキー |
SRDWBGCPVRCTTA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)


![3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11935561.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11935572.png)

![N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B11935597.png)
![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)
